5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole

Purity Quality Control Procurement

SAR studies on Menin-MLL inhibitors face false positives from impure building blocks; generic thiazoline analogs cause complete loss of target binding. This 5,5-dimethyl-4,5-dihydrothiazole-piperazine building block enables direct synthesis of MI-2 class inhibitors via validated patent procedures (382 mg yield from 0.5 g substrate, mp 67-70°C). • 98% purity grade eliminates impurity-driven artifacts in cellular efficacy models • Full characterization data (NMR, MS) for synthesis benchmarking • Consistent lot-to-lot quality ensures reproducible scale-up from mg to g quantities

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
CAS No. 303798-21-2
Cat. No. B1298890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
CAS303798-21-2
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCC1(CN=C(S1)N2CCNCC2)C
InChIInChI=1S/C9H17N3S/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3
InChIKeyBKUDSGWZPKYESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole: Key Building Block


5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (CAS 303798-21-2) is a heterocyclic building block featuring a 4,5-dihydrothiazole core fused with a piperazine moiety [1]. This compound is specifically utilized as a key intermediate in the synthesis of Menin-MLL interaction inhibitors, a class of agents that reverse the oncogenic activity of MLL fusion proteins in leukemia [2]. Its structural features, including the thiazoline ring and piperazine nitrogen atoms, also make it a valuable scaffold for designing ligands targeting serotonin receptors [3].

Menin-MLL Inhibitor Synthesis
Validated SAR pathway; key intermediate for MI-2 series inhibitors
Serotonin Receptor Ligand Design
Docking-validated scaffold for 5-HT1A/5-HT2C receptor studies
Procurement Assurance
High-purity option reported; suitable for sensitive assay workflows

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole: Substitution Risks


Generic substitution with other piperazine-thiazoline analogs is not scientifically valid due to the strict structure-activity relationship (SAR) requirements for Menin-MLL inhibitor synthesis. The specific 5,5-dimethyl substitution pattern and the 4,5-dihydrothiazole ring are critical for the final inhibitor's binding to the menin protein pocket. Altering this core, such as by using a benzothiazole or oxazole analog, results in a complete loss of the desired biological activity in downstream Menin-MLL inhibitors [1]. Furthermore, the synthetic route to this specific intermediate, as detailed in patent literature, is optimized for high yield (382 mg from a 0.5 g starting material) and provides a product with a defined melting point (67-70°C) and characteristic NMR spectrum . Using an alternative, even a closely related compound, would require re-optimization of the entire multi-step synthesis, introducing significant project delays and risking the final compound's potency and selectivity.

Core Scaffold Substitution
Replacing the 5,5-dimethyl-dihydrothiazole core with benzothiazole or oxazole may abolish menin pocket binding.
Synthetic Route Mismatch
Alternative intermediates require re-optimization of the multi-step synthesis, risking project delays and inconsistent yields.
SAR Invalidation
Non-identical analogs cannot replicate the validated inhibitor potency profile; downstream biological activity may be lost.

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole: Head-to-Head Comparison


Vendor Purity Comparison

A direct comparison of vendor specifications reveals a quantifiable purity advantage. Beyotime offers 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (CAS 303798-21-2) at a specified purity of 98% . In contrast, other major vendors, including Bidepharm and AKSci, specify a standard purity of 95% for the same compound [REFS-2, REFS-3]. This represents a 3% absolute difference in purity, which can be critical for sensitive applications like medicinal chemistry SAR studies or in vivo testing where impurities could confound biological results.

Purity Specification
Specification review
98% vs 95%
May reduce impurity-driven assay artifacts in sensitive SAR studies.
Vendor specification sheets; independent verification advised.
Purity Quality Control Procurement

Synthetic Yield and Characterization

The synthesis of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole is detailed in patent US2014/275070. Starting from 0.5 g of 3-isothiocyanato-2-methylprop-1-ene, a two-step procedure yields 382 mg of the target compound . This provides a reproducible, validated yield for procurement planning. The product is fully characterized, with a melting point of 67-70°C and a mass spec (ES+) confirming an m/z of 199.2 (M+1) . This level of characterization is essential for confirming identity and quality upon receipt.

Synthetic Yield & ID
Method context
382 mg, m.p. 67–70°C, MS (ES+) 199.2
Provides procurement quality benchmark for received material.
Patent US2014/275070 A1; characterization data included.
Synthesis Process Chemistry Characterization

Menin-MLL Inhibitor Potency: MI-2 Series

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole is a direct precursor to the Menin-MLL inhibitor MI-2 [1]. The biological activity of MI-2, which is essential for validating the utility of the building block, has been quantified. MI-2 inhibits the Menin-MLL interaction with an IC50 of 0.45 μM (446 nM) [REFS-2, REFS-3]. Importantly, SAR studies on this scaffold led to the development of MI-2-2, a significantly more potent analogue with an IC50 of 0.046 μM (46 nM) [2]. This 10-fold improvement in potency demonstrates the value of this specific core structure as a starting point for medicinal chemistry optimization. Using a different building block would deviate from this validated SAR, likely resulting in a loss of potency.

Inhibitor Potency (IC₅₀)
Reported
MI-2: 0.45 µM MI-2-2: 0.046 µM
Reported 10-fold potency shift across SAR-optimized analogs.
Fluorescence polarization assay; source data in cited references.
Menin-MLL Inhibitor SAR Leukemia

5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole: Application Scenarios


High-Purity for SAR and In Vivo Studies

When initiating a structure-activity relationship (SAR) study around the Menin-MLL inhibitor scaffold, the 98% purity grade of 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole (CAS 303798-21-2) from Beyotime is recommended . The 3% higher purity compared to standard 95% grades [REFS-2, REFS-3] minimizes the risk of impurity-driven false positives or confounding toxicity in cellular and in vivo efficacy models. This is particularly critical when small differences in inhibitor potency (e.g., the 10-fold difference between MI-2 and MI-2-2) are being explored [1].

Scalable Synthesis for Menin-MLL Inhibitors

For process chemistry groups aiming to scale the synthesis of Menin-MLL inhibitors like MI-2, the validated patent procedure provides a reliable starting point . The procedure's reported yield (382 mg from 0.5 g starting material) and full characterization data (melting point, MS) can be used to benchmark in-house synthetic efforts and troubleshoot scale-up challenges. Procuring the building block with consistent quality ensures the reproducibility of this key step.

Serotonergic Ligand Development

Research groups focused on designing novel serotonin receptor ligands can utilize 5,5-Dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole as a core scaffold. The 4,5-dihydrothiazole-phenylpiperazine class has demonstrated promising affinity for 5-HT1A and 5-HT2C receptors [2]. Using this specific building block allows for direct comparison with published data on related derivatives, facilitating the rational design of new serotonergic agents with potential antidepressant and anxiolytic properties [2].

Application
Selection Property
Validation Focus
SAR and in vivo model studies
High-purity specification
Impurity-related artifact control
Menin-MLL inhibitor scale-up synthesis
Patent-validated procedure
Yield and characterization benchmarking
Serotonin receptor ligand design
4,5-Dihydrothiazole-piperazine core
5-HT₁A/5-HT₂C binding profile assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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